molecular formula C11H11ClN2O5 B8705928 Ethyl 3-(5-chloro-2-nitrophenylamino)-3-oxopropanoate

Ethyl 3-(5-chloro-2-nitrophenylamino)-3-oxopropanoate

Cat. No.: B8705928
M. Wt: 286.67 g/mol
InChI Key: FUELYDHMHRPLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(5-chloro-2-nitrophenylamino)-3-oxopropanoate is a useful research compound. Its molecular formula is C11H11ClN2O5 and its molecular weight is 286.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11ClN2O5

Molecular Weight

286.67 g/mol

IUPAC Name

ethyl 3-(5-chloro-2-nitroanilino)-3-oxopropanoate

InChI

InChI=1S/C11H11ClN2O5/c1-2-19-11(16)6-10(15)13-8-5-7(12)3-4-9(8)14(17)18/h3-5H,2,6H2,1H3,(H,13,15)

InChI Key

FUELYDHMHRPLNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2-nitroaniline (25.4 g, 147 mmol) in N,N-dimethylformamide (300 ml) were added triethylamine (22.6 ml, 162 mmol) and ethyl 3-chloro-3-oxopropionate (20.7 ml, 162 mmol), and the mixture was stirred for 1 hour at room temperature. The reaction mixture was poured into ice water and the precipitated crystals were collected by filtration. These were washed with water and diisopropyl ether in sequence and then air-dried, thereby obtaining 37.1 g of title compound as yellow powder. Yield 88%.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

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